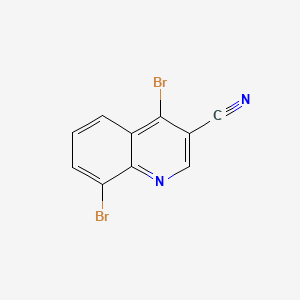
N-Boc-2-(piperidin-3-yl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-2-(piperidin-3-yl)glycine: is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol. It is a derivative of glycine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the glycine is substituted with a piperidine ring at the 3-position. This compound is commonly used as a building block in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-(piperidin-3-yl)glycine typically involves the protection of the amino group of glycine with a Boc group, followed by the introduction of the piperidine ring. One common method involves the reaction of glycine with di-tert-butyl dicarbonate (Boc2O) to form Boc-glycine. This intermediate is then reacted with a piperidine derivative under appropriate conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Boc-2-(piperidin-3-yl)glycine undergoes various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can be used to remove the Boc group, followed by substitution with other functional groups.
Major Products Formed:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Various reduced piperidine derivatives.
Substitution: Compounds with different protecting groups or functional groups replacing the Boc group.
Scientific Research Applications
N-Boc-2-(piperidin-3-yl)glycine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of N-Boc-2-(piperidin-3-yl)glycine involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection to the amino group, allowing for selective reactions at other sites on the molecule. The piperidine ring can interact with various biological targets, including enzymes and receptors, influencing their activity and function . The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
- N-Boc-2-(piperidin-4-yl)glycine
- N-Boc-2-(piperidin-2-yl)glycine
- N-Boc-2-(pyrrolidin-3-yl)glycine
Comparison: N-Boc-2-(piperidin-3-yl)glycine is unique due to the position of the piperidine ring substitution, which can influence its reactivity and interactions with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and chemical synthesis .
Properties
CAS No. |
1219421-12-1 |
|---|---|
Molecular Formula |
C12H22N2O4 |
Molecular Weight |
258.318 |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-3-ylacetic acid |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-5-4-6-13-7-8/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
YQCHKZLUQNZNET-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C1CCCNC1)C(=O)O |
Synonyms |
α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-piperidineacetic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


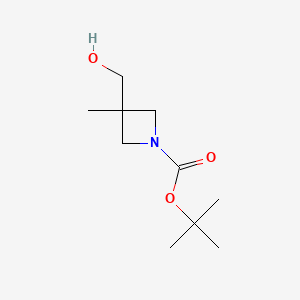
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B580620.png)
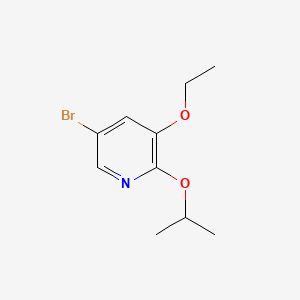
![4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580624.png)
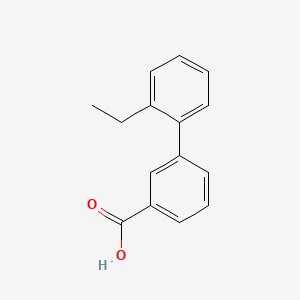
![2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B580628.png)
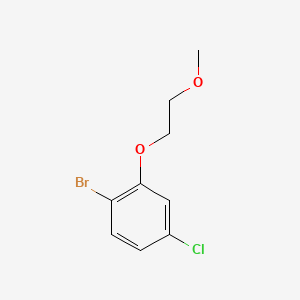
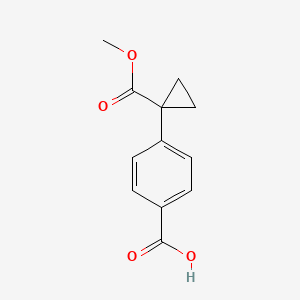
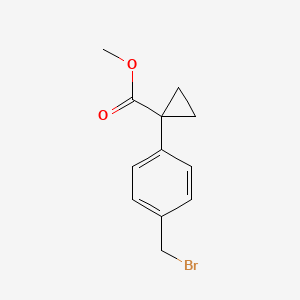
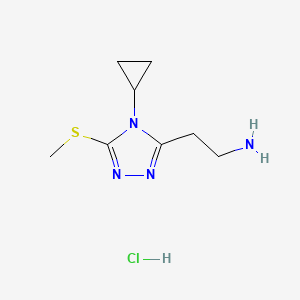


![2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride](/img/structure/B580641.png)
